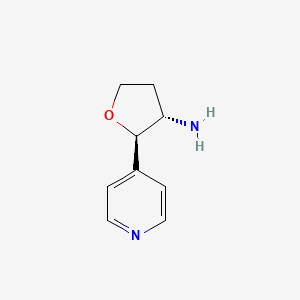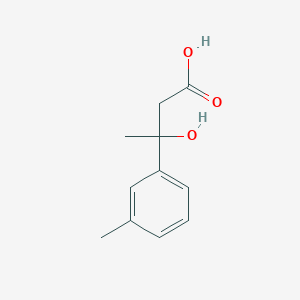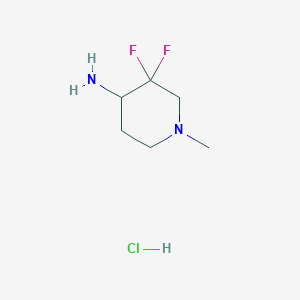
5-(6-Chloro-1H-benzimidazole-2-sulfonyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The nitro group is usually introduced via nitration reactions using nitric acid or a nitrating mixture. The chlorine atom can be incorporated through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of 5-((5-Amino-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1H-benzo[d]imidazole-2-sulfonamide
- 2-Nitro-5-chlorobenzimidazole
- 5-Chloro-2-nitroaniline
Uniqueness
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is unique due to the presence of both the sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
89028-84-2 |
|---|---|
Fórmula molecular |
C13H9ClN4O4S |
Peso molecular |
352.75 g/mol |
Nombre IUPAC |
5-[(6-chloro-1H-benzimidazol-2-yl)sulfonyl]-2-nitroaniline |
InChI |
InChI=1S/C13H9ClN4O4S/c14-7-1-3-10-11(5-7)17-13(16-10)23(21,22)8-2-4-12(18(19)20)9(15)6-8/h1-6H,15H2,(H,16,17) |
Clave InChI |
UTEWETXXFARTCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)C2=NC3=C(N2)C=C(C=C3)Cl)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




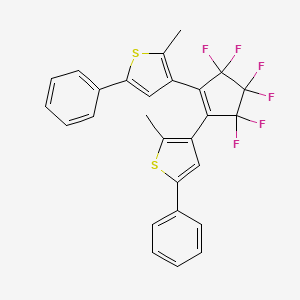
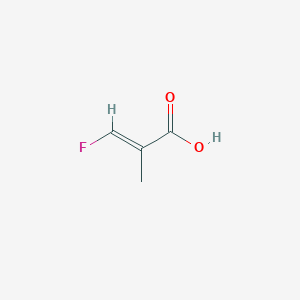
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)

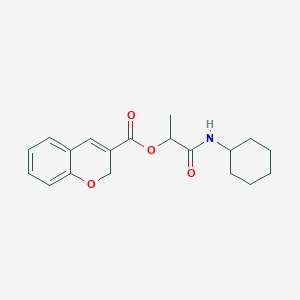
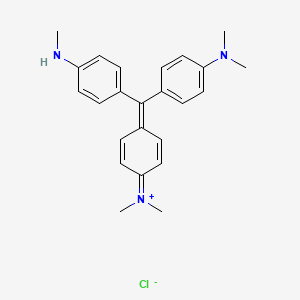
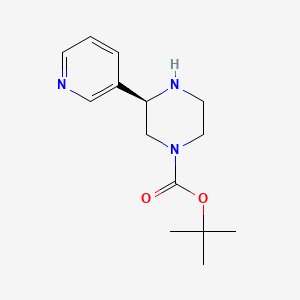
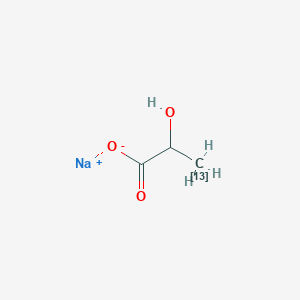
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
